molecular formula C13H13O4- B14375939 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate CAS No. 88341-30-4

2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate

Katalognummer: B14375939
CAS-Nummer: 88341-30-4
Molekulargewicht: 233.24 g/mol
InChI-Schlüssel: UAWUFQIDEMFRDF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate is an organic compound with a complex structure that includes a benzoate group and a 3-methylbut-3-en-2-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with 3-methylbut-3-en-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 3-methylbut-3-en-2-ol, which may exert biological effects through various pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbut-3-yn-2-ol: A related compound with a similar structure but different functional groups.

    3-Buten-2-ol, 2-methyl-: Another compound with a similar backbone but different substituents.

Uniqueness

2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate is unique due to its specific ester linkage and the presence of both a benzoate group and a 3-methylbut-3-en-2-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

88341-30-4

Molekularformel

C13H13O4-

Molekulargewicht

233.24 g/mol

IUPAC-Name

2-(3-methylbut-3-en-2-yloxycarbonyl)benzoate

InChI

InChI=1S/C13H14O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-7,9H,1H2,2-3H3,(H,14,15)/p-1

InChI-Schlüssel

UAWUFQIDEMFRDF-UHFFFAOYSA-M

Kanonische SMILES

CC(C(=C)C)OC(=O)C1=CC=CC=C1C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.